molecular formula C16H18N2O3 B4182093 N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide

N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide

Cat. No. B4182093
M. Wt: 286.33 g/mol
InChI Key: KIEKUDVEGPETPH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-84543, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the 1990s and has been the subject of many scientific studies due to its potential therapeutic applications.

Mechanism of Action

N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide acts as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the brain. This leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in cognitive function and reward pathways.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. It also enhances the activity of antioxidant enzymes, reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for more specific targeting of this receptor subtype. However, its partial agonist activity may limit its efficacy compared to full agonists. Additionally, its synthetic nature may limit its use in natural product-based drug discovery.

Future Directions

Future research on N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide could focus on its potential therapeutic applications in other diseases and conditions, such as depression, anxiety, and pain. Additionally, further studies could investigate its mechanism of action and potential side effects to better understand its therapeutic potential. Finally, the development of more potent and selective analogs of N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide could lead to improved therapeutic agents.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases and conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce neuroinflammation, and enhance dopamine release.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(18-16(19)12-6-8-17-9-7-12)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEKUDVEGPETPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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